molecular formula C6H8O3 B12833099 (S)-5-Ethoxyfuran-2(5H)-one

(S)-5-Ethoxyfuran-2(5H)-one

Cat. No.: B12833099
M. Wt: 128.13 g/mol
InChI Key: NOZLVOMKFMVAKH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Ethoxyfuran-2(5H)-one (CAS: 2833-30-9) is a chiral γ-lactone derivative characterized by an ethoxy substituent at the C(5) position of the furanone ring. This compound is notable for its role in asymmetric synthesis, particularly in kinetic resolution processes. Its ethoxy group enhances steric and electronic effects, improving stereoselectivity in reactions such as organocatalyzed [3 + 2] cycloadditions, where it achieves an enantiomeric excess (ee) >99% and a selectivity factor (s) >200 . The ethoxy substituent also influences physical properties, including solubility and thermal stability, making it valuable in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(2S)-2-ethoxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h3-4,6H,2H2,1H3/t6-/m0/s1

InChI Key

NOZLVOMKFMVAKH-LURJTMIESA-N

Isomeric SMILES

CCO[C@@H]1C=CC(=O)O1

Canonical SMILES

CCOC1C=CC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Ethoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-ethoxy-2,4-pentadienoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods

Industrial production of (S)-5-Ethoxyfuran-2(5H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Ethoxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.

Scientific Research Applications

(S)-5-Ethoxyfuran-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (S)-5-Ethoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Furanone Derivatives

Substituent Effects on Reactivity and Selectivity

Methoxy vs. Ethoxy Substituents
  • Kinetic Resolution: Replacing the C(5) methoxy group with ethoxy in furan-2(5H)-one significantly improves stereoselectivity. For example, in organocatalyzed cycloadditions, the ethoxy derivative achieves an s factor >200, compared to lower values for methoxy analogs .
  • NMR Shifts : The ethoxy group in (S)-5-Ethoxyfuran-2(5H)-one causes distinct $^{13}\text{C}$ NMR shifts at C-5 (80.1–80.3 ppm) and OCH$2$CH$3$ (59.2–59.7 ppm), differing from methoxy analogs (e.g., OCH$_3$ at ~59 ppm) .
Hydroxymethyl and Aromatic Substituents
  • Hydroxymethyl Derivatives : (S)-5-Hydroxymethylfuran-2(5H)-one (CAS: 78508-96-0) exhibits hydrogen bonding capability, increasing solubility in polar solvents but reducing thermal stability compared to ethoxy derivatives .
  • Aromatic Substituents : Compounds like 5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one () show altered reactivity in Raney nickel-mediated reductions, yielding mixtures of products (e.g., 6:59:28 ratio for specific isomers) due to steric hindrance from the aryl group .

Physical and Spectral Properties

Compound Melting Point (°C) IR Peaks (cm$^{-1}$) $^{1}\text{H}$ NMR (Key Signals)
(S)-5-Ethoxyfuran-2(5H)-one 189–191 (for 3b) 1740 (C=O), 1635 (C=C) 5.26 (s, 1H, C-3), 3.98 (s, OCH$_3$)
5-Methoxy Analogs 178–180 1725–1740 (C=O) 5.58 (d, J=6.7 Hz, C-3), 3.96 (s, OCH$_3$)
5-Hydroxymethyl Derivatives 40–41 3370 (OH), 1740 (C=O) 5.31 (d, J=5.6 Hz, OH), 5.62 (s, C-3)

Stability and Handling

  • Thermal Stability : Ethoxy derivatives (mp 189–191°C) are more thermally stable than hydroxymethyl analogs (mp 40–41°C), which degrade under prolonged heating .
  • Storage : Ethoxyfurans require protection from light and moisture, similar to methoxy analogs, but are less hygroscopic than hydroxymethyl derivatives .

Key Research Findings

Superior Stereoselectivity : The ethoxy group’s larger size and electron-donating nature enhance transition-state organization in asymmetric reactions, outperforming methoxy and hydroxymethyl groups .

Regiochemical Influence : In photoinduced additions, ethoxy substituents direct nucleophilic attack to the C-4 position, whereas methoxy groups favor C-3 functionalization .

Scalability : Ethoxyfurans are commercially available (e.g., from Wuhan Xinshenglijia, CAS: 2833-30-9) and synthesized via scalable routes like menthyloxy intermediates (e.g., 93% yield in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.